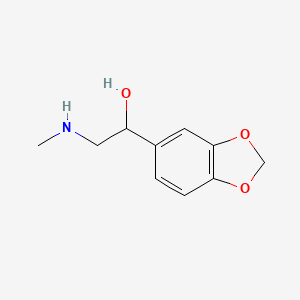
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the Ethanol Group: The next step involves the introduction of the ethanol group through a Grignard reaction. This can be achieved by reacting 1,3-benzodioxole with ethyl magnesium bromide.
Methylation of the Amino Group: The final step involves the methylation of the amino group using methylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, hydroxyl groups, nucleophilic reagents, varying pH conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system and its potential use in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with receptors in the central nervous system, including serotonin and dopamine receptors.
Pathways Involved: It can modulate neurotransmitter release and reuptake, leading to changes in neuronal activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)ethanol: Similar structure but lacks the methylamino group.
1-(1,3-Benzodioxol-5-yl)ethanamine: Similar structure but lacks the ethanol group.
1-(1,3-Benzodioxol-5-yl)-2-aminoethanol: Similar structure but lacks the methyl group.
Uniqueness
The presence of both the methylamino and ethanol groups in this compound makes it unique compared to other similar compounds
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H13NO3/c1-11-5-8(12)7-2-3-9-10(4-7)14-6-13-9/h2-4,8,11-12H,5-6H2,1H3 |
InChI-Schlüssel |
HRSMJYYVSRYWBF-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1=CC2=C(C=C1)OCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















